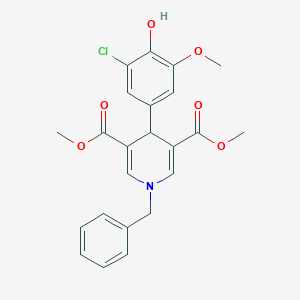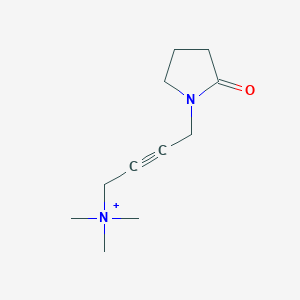
Dimethyl 1-benzyl-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1-benzyl-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate, also known as Cilnidipine, is a calcium channel blocker that is widely used in the treatment of hypertension. The compound was first synthesized in the early 1990s and has since been extensively studied for its pharmacological properties.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Dimethyl 1-benzyl-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a derivative of Hantzsch 1,4-dihydropyridine, which has been synthesized and analyzed using X-ray crystallography, density functional theory (DFT), Hirshfeld surface, and molecular orbital calculations (Jasinski et al., 2013).
Pharmacological Screening for Anticonvulsant and Sedative Activity
- Derivatives of dimethyl 1,4-dihydropyridine-3,5-dicarboxylate, including diethyl and dimethyl variants, have been synthesized and evaluated for in vivo anticonvulsant and sedative activities using methods like Maximal electroshock and Pentylenetetrazole induced convulsion, and locomotor activity assessment (Samaunnisa et al., 2014).
Applications in Larvicidal Activity
- New bis(4-substituted benzyl) 4-(4-substitued phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate derivatives were synthesized and showed promising larvicidal activity against Anopheles arabiensis, a significant mosquito species in malaria transmission (Rao et al., 2017).
Study of Reaction Mechanisms and Stereochemistry
- Investigations into the stereochemistry and reaction mechanisms of 1,4-dihydropyridine derivatives, including the study of rearrangement reactions, have provided insights into the structural and chemical properties of these compounds (Anderson & Johnson, 1966).
Electrochemical Analysis in Protic Medium
- The electrochemical behavior of unsymmetrical 1,4-dihydropyridine derivatives has been analyzed in hydroalcoholic mediums, providing insights into their reduction and oxidation processes and potential applications in chemical synthesis (David et al., 1995).
Synthesis and Characterization Techniques
- The compound has been synthesized and characterized using various techniques such as microwave-assisted synthesis, Hantzsch condensation reactions, and spectroscopic methods, demonstrating its versatility in synthetic chemistry (Zhang et al., 2009).
Propiedades
Nombre del producto |
Dimethyl 1-benzyl-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
|---|---|
Fórmula molecular |
C23H22ClNO6 |
Peso molecular |
443.9 g/mol |
Nombre IUPAC |
dimethyl 1-benzyl-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H22ClNO6/c1-29-19-10-15(9-18(24)21(19)26)20-16(22(27)30-2)12-25(13-17(20)23(28)31-3)11-14-7-5-4-6-8-14/h4-10,12-13,20,26H,11H2,1-3H3 |
Clave InChI |
VHWYLJKJAFJZGR-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=CC=C3)C(=O)OC)Cl)O |
SMILES canónico |
COC1=C(C(=CC(=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=CC=C3)C(=O)OC)Cl)O |
Sinónimos |
5-Amino-4-oxopentanoic acid hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethyl-8,8-dimethyl-3-(2-morpholin-4-ylethyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5022.png)












